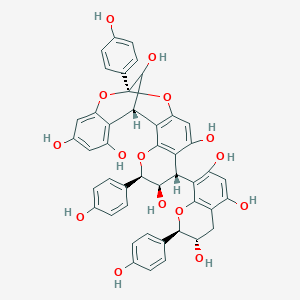

Selligueain A

Beschreibung

Eigenschaften

CAS-Nummer |

152378-18-2 |

|---|---|

Molekularformel |

C45H36O15 |

Molekulargewicht |

816.8 g/mol |

IUPAC-Name |

(1S,5R,6R,7S,13R)-5,13-bis(4-hydroxyphenyl)-7-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2/t30-,37-,38-,39+,40+,41+,44?,45+/m0/s1 |

InChI-Schlüssel |

PMDYNLFGCCRGRX-NSJNBNEDSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H]6C([C@@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Synonyme |

epiafzelechin-(4beta-8,2beta-0-7)-epiafzelechin-(4beta-8)-afzelechin selligueain A |

Herkunft des Produkts |

United States |

Isolation and Extraction Methodologies for Selligueain a

Traditional and Modern Extraction Techniques from Plant Biomass

The primary source for the isolation of Selligueain A is the rhizomes of the fern Selliguea feei, also known by its synonym Polypodium feei. wikipedia.orgsemanticscholar.orgnih.gov The extraction process begins with the preparation of the plant material, which typically involves drying and powdering the rhizomes to increase the surface area for solvent interaction. semanticscholar.org

A common and traditional method employed for extracting this compound is maceration , a solid-liquid extraction technique. semanticscholar.orgslideshare.net This process involves soaking the powdered plant material in a selected solvent for an extended period. Methanol (B129727) is a frequently used solvent due to its polarity, which is suitable for dissolving polyphenolic compounds like this compound. semanticscholar.orgresearchgate.net In one documented procedure, dried, powdered roots of P. feei were extracted three times with methanol at room temperature, with each extraction lasting 24 hours. semanticscholar.org Ethanol has also been utilized as an extraction solvent. uniga.ac.id

Following maceration, the resulting mixture is filtered, and the solvent is concentrated under reduced pressure, often using a rotary evaporator, to yield a crude extract. semanticscholar.orgresearchgate.net To refine this crude extract, a preliminary defatting step using a non-polar solvent like hexane (B92381) may be performed to remove lipids and other non-polar constituents. researchgate.netbiointerfaceresearch.com

Further purification is achieved through liquid-liquid partitioning . The concentrated extract is successively partitioned against solvents of varying polarity. For instance, a methanol extract can be partitioned against an n-hexane-water mixture, followed by an ethyl acetate-water mixture. semanticscholar.org this compound, being moderately polar, preferentially moves into the ethyl acetate (B1210297) fraction, which is then collected for further chromatographic purification. semanticscholar.org

| Plant Source | Extraction Solvent | Extraction Method | Initial Purification Steps | Reference |

|---|---|---|---|---|

| Polypodium feei (roots) | Methanol | Maceration (3 x 24h) | Partitioning with n-hexane and ethyl acetate | semanticscholar.org |

| Selliguea taeniata (leaves) | Absolute Methanol | Maceration (48h) | Defatting with hexane | researchgate.netbiointerfaceresearch.com |

| Polypodium feei (roots) | 96% Ethanol | Maceration (3 x 24h) | Evaporation of solvent | uniga.ac.id |

Chromatographic Separation and Purification Strategies

The purification of this compound from the crude or partitioned extract relies on a sequence of chromatographic techniques that separate compounds based on their physical and chemical properties, such as size and polarity.

Sephadex LH-20 chromatography is a crucial initial step for fractionating the crude extract. researchgate.netbiointerfaceresearch.comdntb.gov.ua This gel filtration medium is made from hydroxypropylated dextran (B179266) and is effective for separating natural products in organic solvents. fishersci.atavantorsciences.com It separates molecules based on their size, with larger molecules eluting first. For the isolation of proanthocyanidins (B150500) like this compound, the extract (for example, the ethyl acetate fraction) is loaded onto a column packed with Sephadex LH-20 using methanol as the mobile phase. researchgate.netbiointerfaceresearch.com This step effectively separates the proanthocyanidin (B93508) mixture from other classes of compounds. dntb.gov.uamdpi.comnih.gov

Fractions obtained from Sephadex LH-20 chromatography that show the presence of this compound are subjected to further purification using silica (B1680970) gel column chromatography. semanticscholar.orgbiointerfaceresearch.com Silica gel is a polar stationary phase, and separation is achieved by eluting the column with a mobile phase of increasing polarity. hawach.comsigmaaldrich.com

In one method, the ethyl acetate fraction containing this compound was first chromatographed on a silica gel column using a mobile phase consisting of n-hexane, ethyl acetate, and methanol. semanticscholar.org The relevant fraction was then re-chromatographed on another silica gel column using a gradient of chloroform (B151607) and methanol, starting from 100% chloroform and gradually increasing the methanol concentration (e.g., 9:1, 8:2, 7:3, and 6:4 chloroform-methanol mixtures) to elute and isolate the pure this compound. semanticscholar.org Other solvent systems, such as dichloromethane-ethyl acetate and methanol-ethyl acetate, have also been employed. biointerfaceresearch.com

Reverse-phase chromatography is a powerful technique for the final purification and analysis of moderately polar to non-polar compounds. ualberta.caltbiotech.lt In this method, the stationary phase is non-polar (e.g., silica bonded with alkyl chains), and the mobile phase is polar. This compound has been successfully purified using reverse-phase flash chromatography. plos.orgnih.gov In a specific application, an ethyl acetate extract was subjected to reverse-phase flash chromatography with a gradient of increasing methanol (solvent B) in water (solvent A). plos.orgnih.gov The elution profile was carefully controlled, for example:

0–10 min: 0–10% methanol

10–20 min: 10–40% methanol

20–30 min: 40–70% methanol

30–45 min: 70–100% methanol

Under these conditions, this compound was collected as a distinct peak. plos.orgnih.gov High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is also used to confirm the purity and identity of the isolated compound. plos.orgnih.gov

Silica Gel Column Chromatography

Methodologies for Quantitative Yield Assessment

Assessing the yield of this compound is essential for evaluating the efficiency of the extraction and purification process. The yield is typically reported as a percentage of the starting plant material's weight.

While the final yield of pure this compound is not always detailed, studies provide yields for the intermediate fractions. For example, one study reported a 2.42% isolated yield of a proanthocyanidin mixture from the rhizomes of Selliguea feei on a dry matter basis, following solvent extraction and fractionation on a Sephadex LH-20 column. mdpi.comnih.govresearchgate.net Another extraction starting with 200 g of fresh S. feei rhizomes produced 3.93 g of the proanthocyanidin mixture. mdpi.com In a separate study, the extraction of 4.5 kg of dried P. feei roots yielded 1232.7 g of a concentrated methanol extract, which after partitioning, resulted in 513.75 g of the targeted ethyl acetate fraction containing this compound. semanticscholar.org A study on Selliguea taeniata leaves reported obtaining 18.61 g of crude extract, which represented a 13.47% yield from the initial dried leaves. biointerfaceresearch.com

| Plant Source | Starting Material | Fraction | Reported Yield | Reference |

|---|---|---|---|---|

| Selliguea feei (rhizomes) | Dry Matter | Proanthocyanidin Mixture | 2.42% | mdpi.comnih.govresearchgate.net |

| Selliguea feei (rhizomes) | 200 g (Fresh Weight) | Proanthocyanidin Mixture | 3.93 g (1.97%) | mdpi.com |

| Polypodium feei (roots) | 4.5 kg (Dry Weight) | Ethyl Acetate Fraction | 513.75 g (11.4%) | semanticscholar.org |

| Selliguea taeniata (leaves) | Not specified | Crude Extract | 13.47% | biointerfaceresearch.com |

Chemical Structure Elucidation and Characterization of Selligueain a

Advanced Spectroscopic Methods for Structural Determination

NMR spectroscopy has been a cornerstone in the structural analysis of Selligueain A and its related proanthocyanidins (B150500). Both ¹H-NMR and ¹³C-NMR have been employed to map out the complex arrangement of atoms within the molecule. nih.govmdpi.com

¹H-NMR spectroscopy of the proanthocyanidin (B93508) mixture from Selliguea feei, the natural source of this compound, reveals key structural features. nih.govresearchgate.net The spectra, typically recorded in deuterated methanol (B129727) (CD₃OD), provide information about the degree of polymerization. nih.govresearchgate.net For instance, analysis of the proanthocyanidin fraction from Selliguea feei rhizomes indicated a mean degree of polymerization (mDP) of 2.6. nih.govmdpi.com While specific ¹H-NMR data for isolated this compound is not detailed in the provided search results, the analysis of related fractions gives insight into the types of protons present. For example, in the thiolysis product of demethylated selligueain B, distinct signals corresponding to aromatic and aliphatic protons are observed, which are characteristic of the flavan-3-ol (B1228485) units that constitute this compound. nih.gov

Table 1: Representative ¹H-NMR Spectroscopic Data for a Thiolysis Product of a Related Proanthocyanidin Data obtained from a thiolysis product of demethylated selligueain B, providing insight into the types of signals expected for the constituent units of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.39 | d | 8.5 | 2H | C(2', 6')–H |

| 7.37 | d | 8.5 | 2H | C(3', 5')–H |

| 6.04 | d | 2.3 | 1H | C(6)–H |

| 5.94 | d | 2.3 | 1H | C(8)–H |

| 4.96 | s | 1H | C(2)–H | |

| 3.94 | d | 4.7 | 1H | C(4)–H |

| 3.74 | d | 5.7 | 1H | C(3)–H |

| 3.67 | s | 3H | C(11)–H | |

| 3.06 and 2.52 | two dd | J₁ = 12.5, J₂ = 3.6 | 2H | C(9)–H |

¹³C-NMR analysis provides a detailed carbon fingerprint of proanthocyanidins like this compound. The spectra of proanthocyanidin fractions from Selliguea feei show characteristic signals for afzelechin and epiafzelechin units. nih.govmdpi.com The absence of clear signals around 145 ppm and 146 ppm suggests that the proanthocyanidins are primarily propelargonidins. nih.gov Key signals indicating the presence of both afzelechin and epiafzelechin stereoisomers appear at 76 ppm and 84 ppm. nih.govresearchgate.net The carbons involved in the A- and B-type interflavan linkages also give rise to specific signals, with the C4 of extension units appearing around 37 ppm and the terminal C4 at about 29 ppm. mdpi.com A distinctive A-type linkage is supported by signals for C5 and C7 of the A-ring at 151–152 ppm and a ketal carbon (C2) at 104.7 ppm. mdpi.com

Table 2: Key ¹³C-NMR Chemical Shift Ranges for Proanthocyanidins from Selliguea feei

| Chemical Shift (δ) ppm | Assignment |

| 29 | Terminal C4 |

| 37 | Extension unit C4 |

| 76, 84 | Afzelechin/Epiafzelechin stereoisomer indicators |

| 78 | C2 in a B-type linkage |

| 104.7 | Ketal carbon (C2) in an A-type linkage |

| 150 - 160 | C5, C7, C8a, and C4' carbons |

| 151 - 152 | C5 and C7 of A-ring in an A-type linkage |

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of complex molecules like this compound. libretexts.org

ESI-MS, particularly in the negative ion mode, is effective for analyzing proanthocyanidins. nih.gov In the ESI-MS spectrum of proanthocyanidin fractions from Selliguea feei, a prominent peak at m/z = 815 corresponds to the molecular ion of this compound, confirming its trimeric nature. nih.govresearchgate.net The fragmentation of this compound (m/z 815) can lead to the formation of a dimer fragment at m/z = 541 through quinone-methide (QM) cleavage of an interflavanoid bond. researchgate.net This technique helps to confirm the presence of monomers, dimers, and trimers composed of afzelechin/epiafzelechin units with both A-type and B-type linkages. nih.govnih.gov

Table 3: ESI-MS Data for Proanthocyanidins from Selliguea feei

| m/z | Assignment |

| 331 | (-)-4β-carboxymethyl epiafzelechin |

| 473 | (+)-Afzelechin-O-β-4'-d-glucopyranoside |

| 541 | Dimer fragment from this compound |

| 815 | This compound (trimer) |

| 889 | Selligueain B |

MALDI-TOF MS is another valuable technique for the analysis of large biomolecules and polymers. cellmosaic.combruker.com It provides high sensitivity and is suitable for determining the molecular weight distribution of proanthocyanidins. cellmosaic.comresearchgate.net In the context of proanthocyanidins from Selliguea feei, MALDI-TOF MS results have corroborated the findings from NMR and ESI-MS, indicating the absence of significant signals for polymers with a higher molecular weight than trimers. nih.gov This confirms that the proanthocyanidin mixture is predominantly composed of oligomers, including this compound. nih.gov

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Stereochemical Assignment and Interflavan Linkage Analysis

The definitive structure of this compound was determined to be epiafzelechin-(4β→8, 2β→O→7)-epiafzelechin-(4β→8)-afzelechin. nih.gov This structure reveals a trimer composed of two epiafzelechin units and a terminal afzelechin unit.

The connectivity between these units is a defining feature of this compound, involving two different types of interflavan bonds:

A-Type Linkage : A double bond connects the top and middle epiafzelechin units. This consists of a primary carbon-carbon bond (4β→8) and an ether bond (2β→O→7). This double linkage creates a rigid, bicyclic structure. nih.govacs.org

B-Type Linkage : A single carbon-carbon bond (4β→8) connects the middle epiafzelechin unit to the terminal afzelechin unit. nih.gov

The stereochemistry at the chiral centers and the nature of these linkages were established through several methods. Chemical degradation, specifically thiolysis, was employed to break the interflavan bonds and analyze the resulting products, which confirmed the constituent units and their linkage patterns. researchgate.netnih.gov

Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules like proanthocyanidins. grafiati.comistis.sh.cn CD measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. ntu.edu.sg The resulting spectrum is highly sensitive to the three-dimensional arrangement of the molecule, allowing for the assignment of stereochemistry at the chiral centers of the flavan-3-ol units. ntu.edu.sggenesilico.pl The total synthesis of this compound further solidified the stereochemical assignments by comparing the spectroscopic data of the synthetic molecule with the natural product. researchgate.nettitech.ac.jp

Chemoinformatic Approaches for Comprehensive Structural Delineation (e.g., Proanthocyanidin Block Arrays (PACBAR) system)

The structural complexity and diversity of proanthocyanidins (PACs) present a significant challenge for clear and consistent representation in scientific literature and databases. researchgate.netnih.gov To address this, chemoinformatic systems have been developed to provide a standardized nomenclature. The Proanthocyanidin Block Arrays (PACBAR) system is a prominent example designed to capture the intricate structural details of PACs in a precise, human- and machine-readable format. researchgate.netresearchgate.net

PACBAR simplifies the representation of complex oligomers like this compound by using a system of codes and symbols to denote the monomeric units, their stereochemistry, and the specific interflavan linkages. nih.gov This method works analogously to the nomenclature for oligo- and polysaccharides. nih.gov

The core components of the PACBAR system include:

Monomer Codes : Unique two-letter acronyms are assigned to each flavan-3-ol monomer. nih.gov

Stereochemistry Prefixes : Prefixes such as 'E' for 'epi' are used to denote the stereochemistry. nih.gov

Linkage Representation : Symbols and conventional naming (e.g., 4β→8) are used to describe the interflavan bonds. A-type double linkages are typically represented by '='. nih.gov

This system allows for the unambiguous description of this compound's structure, facilitating the development of precise structure-activity relationships and enhancing the communication of complex structural information within the research community. researchgate.netnih.gov

Chemical Synthesis and Derivatization of Selligueain a

Total Synthesis Strategies and Methodological Advancements

The first total synthesis of selligueain A was a landmark achievement that hinged on a carefully orchestrated strategy involving the de novo synthesis of monomeric flavan (B184786) units and their subsequent assembly. acs.orgnih.govacs.org This approach provided a blueprint for accessing not only this compound but also other complex proanthocyanidins (B150500).

De Novo Synthetic Approaches to Flavan Units

A critical bottleneck in the synthesis of this compound and related compounds is the limited availability of the requisite flavan-3-ol (B1228485) monomers. acs.org To overcome this, researchers have developed de novo synthetic routes that allow for the creation of these essential building blocks from simpler, more accessible starting materials. acs.orgtitech.ac.jp A key strategy involves the reaction of an ortho-lithiated aryl fluoride (B91410) with an epoxy alcohol, followed by an intramolecular SNAr oxycyclization to construct the flavan core. acs.org This method provides access to selectively protected epiafzelechin units, which can then be divergently converted into the three distinct flavan units required for the assembly of this compound. acs.orgnih.govacs.org

A notable advancement in this area is the development of a Pummerer/Friedel–Crafts cascade reaction for the de novo synthesis of dimerization-ready flavan units. titech.ac.jp This approach offers a facile route to oligomeric proanthocyanidin (B93508) natural products. researchgate.net

Orthogonal Activation and Annulation Methods

The assembly of the trimeric structure of this compound requires precise control over the formation of both the single C-C bond and the double C-O-C and C-C bonds that connect the flavan units. acs.org This is achieved through an orthogonal activation and annulation strategy. acs.orgnih.govantpedia.com This method allows for the sequential and regioselective formation of the interflavan linkages.

The synthesis of the doubly-linked top and middle units typically involves an annulation reaction between a flavan unit activated as a dicationic species and another flavan unit acting as a nucleophile. acs.orgacs.org The single linkage between the middle and bottom units is then forged using a different set of reaction conditions, ensuring the orthogonality of the synthetic steps. acs.org This approach has been successfully employed in the total synthesis of this compound, where the three flavan components were combined with rigorous control over stereo- and regiochemistry. acs.orgacs.org

Biomimetic Synthesis Approaches and Chiral Induction

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, offers an elegant and often efficient approach to complex molecules. acs.orgnih.gov In the context of proanthocyanidins, biomimetic strategies often involve the use of flavylium (B80283) salts as key intermediates. acs.orgnih.gov A significant development in this area is the use of a chiral anion phase-transfer strategy to achieve enantioselective C-C bond formation. acs.org This method mimics the proposed biosynthesis of flavonoids and allows for the production of enantioenriched flavonoid-like compounds. acs.org

While the direct application of biomimetic synthesis for the total synthesis of this compound has not been extensively reported, the principles of biomimicry, particularly concerning the formation of interflavan linkages, have guided the development of synthetic strategies. acs.orgnih.gov The study of chiral induction in the synthesis of related structures provides valuable insights for achieving stereocontrol in future synthetic endeavors targeting this compound and its analogs. acs.orgrsc.org

Utilization of Key Intermediates (e.g., o-quinone methides)

Ortho-quinone methides (o-QMs) are highly reactive intermediates that have been effectively utilized in the synthesis of various natural products. nih.govrsc.orgresearchgate.net In the realm of proanthocyanidin synthesis, o-QMs can be generated from suitably substituted phenols and serve as powerful electrophiles in cycloaddition and Michael addition reactions. researchgate.netnih.gov This reactivity has been harnessed to construct the characteristic dioxabicyclo[3.3.1]nonane core found in A-type proanthocyanidins. researchgate.net

While the initial total synthesis of this compound did not explicitly detail the use of o-QM intermediates, the underlying principles of their reactivity are relevant to the annulation steps involved in forming the doubly-linked unit. acs.org The controlled generation and reaction of such intermediates are crucial for achieving the desired regioselectivity and stereoselectivity in the construction of the complex proanthocyanidin scaffold. nih.gov

Comparison of Synthetic Routes for A-Type Proanthocyanidins

The synthesis of A-type proanthocyanidins, including this compound, has evolved significantly, with various strategies being developed to address the inherent challenges. nih.gov Early approaches often relied on the oxidation of B-type proanthocyanidins, but these methods typically resulted in low yields. acs.org

More contemporary and efficient routes focus on the convergent assembly of monomeric flavan units. acs.orgacs.org A key comparison can be made between strategies that utilize protected flavan units versus those that employ free flavan nucleophiles. acs.org The use of free flavan units as nucleophiles in the annulation reaction represents a significant simplification of the synthetic sequence, reducing the number of protection and deprotection steps required. acs.org

Below is a table comparing key aspects of different synthetic strategies for A-type proanthocyanidins, drawing on the principles applied in the synthesis of this compound and related compounds.

| Synthetic Strategy | Key Features | Advantages | Challenges | Relevance to this compound |

| Oxidation of B-Type PACs | Conversion of pre-existing B-type linkages to A-type linkages. acs.org | Conceptually simple. | Low yields, lack of general applicability. acs.org | An early, less efficient approach. |

| Convergent Assembly with Protected Monomers | Stepwise connection of fully protected flavan units using orthogonal chemistry. acs.orgacs.org | High degree of control over regioselectivity and stereoselectivity. acs.org | Requires multiple protection/deprotection steps, leading to longer synthetic routes. | The foundational strategy for the first total synthesis. acs.orgnih.govacs.org |

| Convergent Assembly with Free Flavan Nucleophiles | Direct use of unprotected or partially protected flavan units as nucleophiles in the annulation step. acs.org | Shorter, more efficient synthetic route. acs.org | Potential for side reactions and lower regioselectivity if not carefully controlled. acs.org | An improved and more streamlined approach. acs.org |

| Biomimetic Approach via Flavylium Salts | Mimics natural biosynthetic pathways using flavylium ion intermediates. acs.orgnih.gov | Potential for enantioselective synthesis through chiral catalysis. acs.org | May require specific precursors and reaction conditions; stereocontrol can be challenging. acs.orgnih.gov | Offers a pathway for asymmetric synthesis of the core structure. |

Synthesis of Analogs and Related Proanthocyanidin Structures

The synthetic methodologies developed for this compound have paved the way for the synthesis of a variety of analogs and other structurally related A-type proanthocyanidins. nih.govmdpi.com These analogs are crucial for structure-activity relationship (SAR) studies, helping to elucidate the structural features responsible for the unique properties of these molecules, such as their sweet taste.

The synthesis of analogs often involves a modular approach, where different flavan units or nucleophiles are incorporated into the synthetic sequence. mdpi.com For instance, analogs with different substitution patterns on the A, B, and D rings have been prepared to investigate their biological activities. mdpi.com A common strategy involves the reaction of flavylium salts with different nucleophiles, such as phloroglucinol (B13840) or resorcinol (B1680541) derivatives, to generate a library of A-type proanthocyanidin analogs. mdpi.com

Strategies for Derivatization and Structural Modification

The chemical synthesis and modification of complex natural products like this compound present significant challenges due to their intricate stereochemistry and the presence of multiple reactive functional groups. Research efforts have primarily focused on the total synthesis of the natural product itself, which inherently involves strategies for the selective protection and modification of its constituent flavan-3-ol units. These strategies, while aimed at constructing the target molecule, also lay the groundwork for potential derivatization and the creation of structurally modified analogs.

A key challenge in the synthesis and derivatization of this compound is the selective manipulation of the numerous hydroxyl groups present on the flavan rings. To achieve this, researchers have employed a variety of protecting groups. For instance, in the total synthesis of this compound, benzyl (B1604629) groups were used to protect most of the hydroxyl groups, while specific positions were selectively left unprotected or protected with different groups to allow for controlled reactions. acs.org This use of an orthogonal protecting group strategy is fundamental for any targeted derivatization.

The construction of the characteristic trimeric structure of this compound involves the formation of both single and double interflavan linkages. acs.org The methods developed for creating these linkages are prime candidates for derivatization strategies. For example, the double linkage between the top and middle units was constructed via an annulation method, while the single linkage to the bottom unit was formed using an orthogonal activation approach. acs.org By altering the reaction conditions or the nature of the flavan units, it would be conceivable to create derivatives with different linkage patterns or even to couple this compound with other molecules at these positions.

Furthermore, the synthesis of analogs of related A-type proanthocyanidins has been achieved, suggesting that similar derivatization strategies could be applied to this compound. acs.org These strategies often involve the formation of a coupled product between protected catechin (B1668976) or epicatechin derivatives, followed by deprotection and cyclization. acs.org This methodology could be adapted to introduce different substituents on the flavan rings or to alter the stereochemistry of the final product.

While the primary focus of existing research has been on total synthesis, the techniques developed provide a robust toolkit for the future exploration of this compound derivatization. These strategies open the door to synthesizing analogs with potentially enhanced biological activities or altered physical properties.

Interactive Data Table: Key Intermediates in the Total Synthesis of this compound

The following table details some of the key protected intermediates synthesized during the total synthesis of this compound, illustrating the strategic use of protecting groups for structural modification.

| Compound/Unit | Description | Key Protecting Groups | Reference |

| Top Flavan Unit 7 | A selectively protected epiafzelechin unit designed for coupling. | Benzyl (Bn), Bromine (Br) | acs.org |

| Middle Flavan Unit 8 | A protected epiafzelechin unit prepared for annulation. | Benzyl (Bn), PMB | acs.org |

| Bottom Flavan Unit 9 | The terminal epiafzelechin unit with a free hydroxyl for coupling. | Benzyl (Bn) | acs.org |

| Common Monomer 10 | A de novo synthesized, selectively protected epiafzelechin. | Benzyl (Bn), TBS | acs.org |

Molecular Mechanisms of Bioactivity in Vitro and Preclinical Models

Anti-inflammatory Activity Mechanisms

Selligueain A exhibits its anti-inflammatory properties through multiple pathways, primarily by modulating pro-inflammatory mediators, inhibiting key enzymes in the inflammatory cascade, and interfering with cellular processes that promote inflammation.

Research has shown that this compound can effectively suppress the production of several key pro-inflammatory molecules in macrophages, which are central to the inflammatory response. sid.iruniga.ac.idresearchgate.net

In studies using RAW264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated a concentration-dependent inhibition of nitric oxide (NO) production. uniga.ac.idresearchgate.net At concentrations of 100 µM and 150 µM, this inhibition was significant. sid.iruniga.ac.id Specifically, at 150 µM, this compound inhibited NO production by 64.85%. sid.irresearchgate.net This is noteworthy as excessive NO production is a hallmark of inflammatory conditions. jst.go.jpnih.gov

The reduction in NO levels is directly linked to the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. uniga.ac.idjst.go.jpnih.gov this compound was found to significantly decrease the levels of iNOS enzyme protein at concentrations of 100 and 150 µM. sid.ir The percentage of iNOS inhibition reached 55.01% at a concentration of 150 µM. sid.irresearchgate.net

Furthermore, this compound has been shown to modulate the production of tumor necrosis factor-α (TNF-α), a pivotal cytokine in systemic inflammation. sid.irwikipedia.orgpensoft.net In LPS-stimulated RAW264.7 cells, this compound at a concentration of 150 µM significantly reduced the levels of TNF-α, with an inhibition percentage of 48.54%. sid.irresearchgate.net

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Concentration (µM) | % Inhibition |

| Nitric Oxide (NO) | 10 | 28.43% |

| 100 | 57.30% | |

| 150 | 64.85% | |

| Inducible Nitric Oxide Synthase (iNOS) | 10 | 26.35% |

| 100 | 30.89% | |

| 150 | 55.01% | |

| Tumor Necrosis Factor-α (TNF-α) | 150 | 48.54% |

This compound's anti-inflammatory effects are also attributed to its interaction with cyclooxygenase (COX) enzymes. semanticscholar.orgresearchgate.net COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com Molecular docking studies have suggested that afzelechin, the monomeric unit of this compound, can interact with Met522 of both COX-1 and COX-2. semanticscholar.orgresearchgate.net This interaction is thought to be a key aspect of its anti-inflammatory mechanism. semanticscholar.org Furthermore, a proanthocyanidin (B93508) fraction containing this compound has been shown to inhibit COX activity. semanticscholar.orgresearchgate.net

This compound has been identified as an inhibitor of human neutrophil elastase (HNE). d-nb.infonih.govthieme-connect.com HNE is a serine protease that can degrade various extracellular matrix proteins, and its uncontrolled activity is implicated in inflammatory diseases. d-nb.info In vitro studies have demonstrated that this compound can directly inhibit the activity of the elastase enzyme. nih.govthieme-connect.comresearchgate.net One study reported an IC50 value of 40 µM for the inhibition of HNE release from leukocytes, though further investigation suggested it acts as a direct enzyme inhibitor rather than preventing its release. d-nb.info The ability to inhibit elastase suggests a potential mechanism for the traditional use of plants containing this compound in treating inflammatory conditions. researchgate.netbiointerfaceresearch.com

Cyclooxygenase (COX) Enzyme Interaction and Inhibition

Antioxidant Activity Mechanisms

The antioxidant properties of this compound are a significant component of its bioactivity, contributing to its protective effects against oxidative stress-related cellular damage.

This compound is a potent scavenger of various free radicals. mdpi.comresearchgate.netresearchgate.netnih.gov Free radicals, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), are highly reactive species that can cause damage to cells. science.govresearchgate.netnih.gov The ability of this compound to neutralize these radicals is a key aspect of its antioxidant mechanism. mdpi.com Studies have demonstrated its capacity to scavenge peroxyl radicals, with a high oxygen radical absorbance capacity (ORAC) value of 1.18 × 10⁴ µmol TE/g. mdpi.comresearchgate.netnih.gov This potent radical scavenging activity helps to mitigate the damaging effects of oxidative stress. researchgate.net

The significant antioxidant capacity of this compound is largely attributed to its chemical structure, specifically its phenolic moieties. up.pt As a proanthocyanidin, this compound is rich in phenolic groups which can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the radical chain reaction. biointerfaceresearch.comnih.gov The presence of multiple hydroxyl groups on its flavonoid backbone enhances its ability to scavenge radicals. mdpi.comdntb.gov.ua The high total phenolic content found in extracts containing this compound correlates with their strong antioxidant activity. researchgate.netbiointerfaceresearch.com

Radical Scavenging Capabilities (e.g., Superoxide Anions, Hydroxyl Radicals)

Other Investigated Bioactivities (e.g., Leukotriene Inhibition)

Beyond its well-documented antioxidant, anti-inflammatory, and bone metabolism-related activities, this compound has been investigated for other potential biological effects in vitro. Research has primarily focused on its influence on enzymatic activity, particularly its role as an inhibitor of elastase. While extracts of plants containing this compound, such as those from Polypodium species, have been studied for their effects on leukotriene and platelet-activating factor (PAF) pathways, current scientific evidence attributes these specific inhibitory actions to other constituents within the extracts, such as polyunsaturated fatty acids and sulphoquinovosyldiacylglycerols.

Leukotriene and Platelet-Activating Factor Inhibition

Extracts from the fern Polypodium decumanum, a known source of this compound, have demonstrated inhibitory effects on the formation of leukotriene B4 (LTB4), an inflammatory mediator. kalawalla.usnih.gov However, studies have clarified that this activity is due to the polyunsaturated fatty acid (PUFA) components of the plant, such as linoleic, linolenic, and arachidonic acids, rather than this compound itself. kalawalla.uschula.ac.thresearchgate.net Similarly, while these plant extracts also show inhibitory activity in models related to platelet-activating factor (PAF), this action has been linked to other compounds, not this compound. kalawalla.usthieme-connect.com

Elastase Inhibition

This compound has been directly identified as an in vitro inhibitor of the proteolytic enzyme, human neutrophil elastase (HNE). kalawalla.usthieme-connect.comnih.gov Elastase is a serine protease released by neutrophils during inflammation, and its uncontrolled activity is implicated in the pathology of various inflammatory diseases. d-nb.info

In one study, this compound, isolated from Polypodium species, was tested for its effect on HNE. thieme-connect.comnih.gov While it was initially evaluated for its impact on the release of elastase from human neutrophils, further investigation revealed that its primary mechanism is the direct inhibition of the enzyme's activity. thieme-connect.comd-nb.info

| Bioactivity | Test System | Key Findings | IC₅₀ Value | Source |

|---|---|---|---|---|

| Elastase Inhibition | In vitro enzyme assay | Directly inhibits the proteolytic activity of human neutrophil elastase (HNE). | 40 µM (for inhibition of HNE release) | thieme-connect.comd-nb.info |

The inhibition of human neutrophil elastase by this compound suggests a potential mechanism through which it could contribute to the management of inflammatory conditions characterized by excessive protease activity. d-nb.inforesearchgate.net

Structure Activity Relationship Sar Studies of Selligueain a

Correlating Specific Structural Features with Observed Biological Activities

The biological activities of Selligueain A, ranging from its notable sweet taste to its anti-inflammatory and antioxidant properties, are intrinsically linked to its unique structure. SAR studies have been crucial in deciphering which molecular features are responsible for these effects.

Sweetness and Sensory Properties: this compound is recognized for its potent sweet taste, rated as approximately 35 times sweeter than a 2% sucrose (B13894) solution, with no significant off-taste or after-taste at certain concentrations. nih.goviupac.org The structural requirements for this sweetness are highly specific. iupac.org For instance, an epimer of this compound, which differs in stereochemistry, was found to be astringent with no hint of sweetness. iupac.org Furthermore, a related compound, Selligueain B, which is also a trimeric proanthocyanidin (B93508) isolated from Selliguea feei, is not sweet-tasting. iupac.orgnih.gov This stark difference in taste profile underscores the critical role of the specific arrangement of the flavan (B184786) units and the nature of the interflavan linkages, including the A-type double bond (4β→8, 2β→O→7), in activating sweet taste receptors. nih.goviupac.org The terminal afzelechin C-ring unit is also a distinguishing feature of this compound compared to other previously identified sweet proanthocyanidins (B150500). nih.gov

Anti-inflammatory and Enzyme-Inhibitory Activity: this compound has demonstrated anti-inflammatory and analgesic activities. nih.gov It has been shown to inhibit human neutrophil elastase (HNE), a proteolytic enzyme involved in inflammation, with an IC50 value of 40 µM. nih.govd-nb.info Further studies suggest it acts as a direct enzyme inhibitor rather than preventing the enzyme's release. d-nb.info In vitro experiments on RAW264.7 murine macrophages revealed that this compound can suppress the production of key pro-inflammatory mediators. researchgate.net At concentrations of 100 and 150 µM, it inhibited the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α) in cells stimulated by lipopolysaccharide (LPS). researchgate.net

| Compound | Antioxidant Capacity (µmol TE/g) | Source |

|---|---|---|

| This compound | 1.18 × 10⁴ | nih.govresearchgate.net |

| Demethylated Selligueain B | 1.16 × 10⁴ | nih.govresearchgate.net |

| Thiolysis Product 1 (methyl 2-[(2R, 3R, 4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-yl]acetate) | 0.95 × 10⁴ | nih.govresearchgate.net |

| Thiolysis Product 2 (4β-(carboxymethyl)sulphanylepiafzelechin-(2β→O→7,4β→8)-epiafzelechin methyl ester) | 1.29 × 10⁴ | nih.govresearchgate.net |

Computational Approaches in SAR (e.g., Molecular Docking Simulations)

Molecular docking simulations have provided insights into the potential mechanisms of action for this compound and its constituents at a molecular level. These computational methods are particularly useful for predicting and explaining interactions with biological targets like enzymes and receptors.

In the context of its anti-inflammatory activity, molecular docking was used to study the interaction of this compound with cyclooxygenase (COX) enzymes. researchgate.net The simulation results indicated that the large trimeric structure of this compound did not interact effectively with either COX-1 or COX-2 enzymes. researchgate.net However, its monomeric metabolite, afzelechin, was shown to bind to the active site of both enzymes by forming a hydrogen bond with the amino acid residue Met522. researchgate.net This suggests that the in vivo anti-inflammatory effects of this compound may be mediated through its metabolites. researchgate.net

Regarding its sweet taste, while specific docking studies for this compound with the human sweet taste receptor (hT1R2-hT1R3) are not detailed in the provided results, this computational approach is a cornerstone of modern sweetener research. researchgate.net Such simulations are used to characterize the binding modes of various low-molecular-weight sweet compounds within the binding pocket located on the amino-terminal domain of the hT1R2 subunit, helping to explain how structurally diverse molecules can elicit a sweet taste. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) in Sensory Bioactivity Research

QSAR studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. This approach has been applied in sensory research to discriminate between molecules with different taste profiles.

In a QSAR study designed to create models that discriminate between sweet, tasteless, and bitter molecules, this compound was included in the dataset. researchgate.net The analysis identified this compound as an outlier in the model that separated sweet from tasteless compounds. researchgate.net This finding is significant as it suggests that its structural characteristics related to sweetness may differ from those of the other sweeteners in the model.

The study highlighted that this compound possesses high values for specific molecular descriptors that were important for classifying taste. researchgate.net These included:

C-026: A descriptor related to the presence of carbon atoms linked to an electronegative atom. researchgate.net

CATS2D_04_AL: A descriptor that identifies linear fragments of hydrogen-bond acceptors and lipophilic atoms separated by a topological distance of four bonds. researchgate.net

Biosynthesis and Metabolic Pathways Relevant to Selligueain a

Proposed Biosynthetic Routes for Flavan-3-ol (B1228485) Monomeric Units

The fundamental building blocks of proanthocyanidins (B150500) like Selligueain A are flavan-3-ols. nih.gov this compound is specifically a trimer composed of (epi)afzelechin units. The biosynthesis of these monomers is a multi-step process involving the sequential action of enzymes in the shikimate, phenylpropanoid, and flavonoid pathways. researchgate.netresearchgate.netnih.gov

The journey begins with the shikimate pathway , which utilizes phosphoenolpyruvate (B93156) and erythrose 4-phosphate from primary metabolism to produce the aromatic amino acid L-phenylalanine. researchgate.netnih.gov This pathway is crucial as it provides the initial carbon skeleton for the vast array of phenylpropanoid compounds in plants. frontiersin.org

L-phenylalanine then enters the general phenylpropanoid pathway . nih.gov This three-step enzymatic sequence converts phenylalanine into p-coumaroyl-CoA, a key intermediate. nih.govfrontiersin.org The first committed step is the deamination of phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). nih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act to produce p-coumaroyl-CoA. nih.gov

This intermediate serves as the entry point into the flavonoid biosynthesis pathway . ontosight.ai Chalcone (B49325) synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com Chalcone isomerase (CHI) then rapidly isomerizes this chalcone into the flavanone (B1672756) naringenin. mdpi.com

Naringenin is a critical branch point. For the synthesis of afzelechin-based proanthocyanidins like this compound, naringenin is converted into dihydrokaempferol (B1209521) (DHK) by flavanone 3-hydroxylase (F3H). nih.gov DHK is then reduced by dihydroflavonol 4-reductase (DFR) to form leucopelargonidin (B191709) (a leucoanthocyanidin). mdpi.com This leucoanthocyanidin is the direct precursor to the flavan-3-ol monomers that constitute this compound. nih.govnih.gov It can be converted to (+)-afzelechin by leucoanthocyanidin reductase (LAR) or converted to the corresponding anthocyanidin by anthocyanidin synthase (ANS), which is then reduced to (-)-epiafzelechin (B191172) by anthocyanidin reductase (ANR). nih.govoup.commdpi.com

Enzymatic and Genetic Regulation of Proanthocyanidin (B93508) Biosynthesis

The biosynthesis of proanthocyanidins (PAs) is a tightly regulated process at both the enzymatic and genetic levels. nih.gov The final steps leading to the flavan-3-ol monomers are catalyzed by two key enzymes: leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR). nih.gov LAR directly reduces leucoanthocyanidins to produce 2,3-trans-flavan-3-ols like (+)-catechin. oup.com In parallel, anthocyanidin synthase (ANS) can convert the same leucoanthocyanidin precursors into anthocyanidins, which are then reduced by ANR to form 2,3-cis-flavan-3-ols like (-)-epicatechin. oup.commdpi.com The presence and activity of LAR and ANR thus determine the type of flavan-3-ol monomers available for polymerization.

The expression of these biosynthetic genes is controlled at the transcriptional level by a combination of transcription factors (TFs). nih.gov The primary regulatory mechanism involves a ternary protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) protein families. mdpi.commdpi.com This complex binds to the promoter regions of the late biosynthetic genes, such as DFR, ANS, ANR, and LAR, to activate their transcription. nih.govmdpi.com

In Arabidopsis thaliana, the complex is formed by TT2 (MYB), TT8 (bHLH), and TTG1 (WD40), which collectively regulate the expression of genes required for PA accumulation in the seed coat. nih.gov Similar MBW complexes have been identified as regulators of PA synthesis in many other plant species, including horticultural crops like grapes. mdpi.commdpi.com For instance, in grapes, the VvMYBPA2 protein, along with a WDR and a bHLH protein, forms a trimeric complex that regulates the expression of VvANR and VvLAR1, thereby controlling the accumulation of catechin (B1668976) and epicatechin. mdpi.com In addition to these activators, there are also transcriptional repressors, such as certain MYB proteins, that can interfere with the MBW complex and negatively regulate PA biosynthesis. mdpi.com

Comparative Biosynthetic Studies Across Plant Families

While the general framework of the flavonoid and proanthocyanidin (PA) biosynthetic pathways is conserved across the plant kingdom, comparative studies reveal significant diversity in the specific enzymes and regulatory networks employed by different species. nih.gov Not all plants that produce PAs utilize both the LAR and ANR pathways for monomer synthesis. nih.gov For example, the model legume Medicago truncatula has a highly expressed LAR gene but produces only small amounts of (+)-catechin-derived PAs, suggesting a different primary role for this enzyme, possibly in regulating the degree of polymerization rather than just monomer synthesis. oup.comoup.com In contrast, species like grape (Vitis vinifera) and Norway spruce (Picea abies) actively use the LAR pathway to accumulate catechin. nih.govmdpi.com

Transcriptome analyses comparing different plant ecotypes or tissues have highlighted these variations. A study on two ecotypes of Tetrastigma hemsleyanum found that high accumulation of PAs in the purple-leaved ecotype correlated with high expression of key biosynthetic genes, including ANS, ANR, and LAR, which were much lower in the green-leaved ecotype that lacked significant PA content. mdpi.comnih.gov This indicates that the differential regulation of this set of genes is a key determinant of PA accumulation.

The regulatory complexes also show species-specific characteristics. While the MBW (MYB-bHLH-WDR) complex is a common theme, the specific family members involved and their precise targets can differ. oup.comlincoln.ac.nz In Lotus japonicus, a model legume, the PA pathway is regulated by a triplicate set of R2R3-MYB factors (LjTT2a, b, and c), showcasing gene family expansion and functional diversification in controlling this metabolic trait. oup.com Furthermore, the transport and polymerization of flavan-3-ol monomers into the vacuole, the site of final PA accumulation, appear to involve different mechanisms and transporters across species, adding another layer of complexity. oup.com These comparative studies underscore that plants have evolved distinct strategies to produce and regulate PAs, likely as adaptations to specific ecological pressures and developmental needs. frontiersin.orgoup.com

Compound Names Mentioned

Ecological and Phytotoxic Roles of Selligueain a

Allelopathic Effects and Mechanisms in Plant Interactions

Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Selligueain A demonstrates notable allelopathic and phytotoxic effects, contributing to the invasive success of plants like Pteridium arachnoideum. plos.orgresearchgate.net Its release into the environment occurs through leaching from green fronds and the decomposition of litter. plos.org

Inhibition of Seedling Growth and Development

Research has shown that this compound significantly inhibits the early development of seedlings. plos.orgplos.org In studies using sesame (Sesamum indicum) as a model plant, this compound demonstrated phytotoxic activity at various concentrations, affecting both root and stem growth. plos.orgplos.org The inhibitory effect on wheat (Triticum aestivum) coleoptile elongation was also significant, with an inhibition of over 71% at the highest tested concentration. plos.orggrafiati.com

Table 1: Inhibitory Effects of this compound on Sesame Seedling Growth

| Concentration (mM) | Stem Development Inhibition (%) | Root Development Inhibition (%) |

| 1.0 | -52 | -46 |

| 0.3 | -45 | -40 |

| 0.1 | -34 | -35 |

| Data sourced from de Jesus Jatoba et al. (2016) plos.org |

It is noteworthy that while this compound inhibits growth, it does not appear to affect the chlorophyll (B73375) content of the seedlings. plos.orgplos.org

Influence on Root and Stem Morphogenesis

The inhibitory action of this compound extends to the cellular level of root and stem development. plos.org Inhibition of stem development can impair a plant's ability to compete for light and space, while hindering root development disrupts the uptake of water and essential nutrients, which are critical for seedling establishment and survival. plos.org

A key mechanism of this inhibition is the reduction in cell elongation. researchgate.net In sesame seedlings, this compound was found to decrease the size of root metaxylem cells, which are crucial for water transport. plos.orgnih.gov At a concentration of 1.0 mM, the average metaxylem cell size was reduced by approximately 51% compared to control seedlings. plos.orgnih.gov This suggests that at higher concentrations, the primary mode of action is the inhibition of cell elongation, whereas at lower concentrations, it may also involve the disruption of cell division. researchgate.net

Table 2: Effect of this compound on Sesame Seedling Root Metaxylem Cell Size

| Concentration (mM) | Average Metaxylem Cell Size (μm) | Inhibition (%) |

| 0 (Control) | 167 | 0 |

| 1.0 | 82 | -51 |

| 0.3 | 103 | -38 |

| 0.1 | 144 | -14 |

| Data sourced from de Jesus Jatoba et al. (2016) plos.orgnih.gov |

Influence on Soil Biochemistry and Microbial Activity

As a condensed tannin, this compound has the potential to influence litter decomposition, nutrient cycling, and the activity of soil microbes. plos.orgnih.gov The persistence of this energetically costly compound in litter suggests its ecological importance. plos.orgnih.gov By altering the soil's biochemical environment, this compound can create conditions that are less favorable for the germination and growth of competing plant species, thus contributing to the dominance of the plant that produces it. science.gov The presence of this compound as a major compound in the soil solution under P. arachnoideum patches underscores its role as a potent allelochemical. plos.orgplos.orgnih.gov

Adaptive Significance in Plant Defense Mechanisms Against Herbivory and Environmental Stress

Beyond its allelopathic functions, this compound likely plays a role in plant defense. nih.gov Proanthocyanidins (B150500), the class of compounds to which this compound belongs, are known for their defensive action against herbivory. plos.orgnih.gov These compounds can act as toxins or repellents to herbivores, reducing the palatability and digestibility of plant tissues. nih.govwikipedia.orgnih.gov

Furthermore, there is evidence to suggest that the production of proanthocyanidins like this compound can be an adaptive response to environmental stressors. nih.gov For instance, a correlation has been observed between proanthocyanidin (B93508) concentration and the altitude at which Pteridium plants grow, suggesting a role in protection against increased UV-B radiation at higher altitudes. nih.govresearchgate.net This indicates that this compound may have a dual function, providing defense against both biotic (herbivores) and abiotic (UV radiation) stresses. nih.govnih.gov

Advanced Analytical Methodologies for Selligueain a Research

Chromatographic-Mass Spectrometric Coupling Techniques for Profiling Complex Mixtures

The combination of chromatography, for separation, and mass spectrometry (MS), for detection and identification, is a cornerstone of natural product research. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various mass analyzers are instrumental in profiling complex plant extracts and soil samples for the presence of Selligueain A.

One study utilized HPLC coupled with a Photodiode Array (PDA) detector to analyze soil extracts from under Pteridium arachnoideum patches. plos.org this compound was successfully identified as a major compound in these environmental samples by comparing its retention time and UV absorption spectrum with a purified standard. plos.org The standard itself showed a distinct chromatographic peak at a retention time of 17.50 seconds with a UV absorption maximum at 272 nm. plos.org

For more detailed structural information and higher sensitivity, researchers employ UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). The analysis of proanthocyanidins (B150500) from Selliguea feei rhizomes, the primary natural source of this compound, has been performed using Electrospray Ionization (ESI) in negative ion mode, which is better suited for detecting proanthocyanidin (B93508) molecules. nih.govresearchgate.net In these analyses, the ESI-MS spectrum showed abundant ions corresponding to propelargonidins with degrees of polymerization from one to three. nih.gov The peak at a mass-to-charge ratio (m/z) of 815 was specifically attributed to this compound. nih.govresearchgate.net Advanced systems like UPLC coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer offer high resolution and mass accuracy, enabling the tentative characterization of numerous phenolic compounds in plant extracts, including complex proanthocyanidins. researchgate.netdntb.gov.uascience.gov

Table 1: Chromatographic and Mass Spectrometric Data for this compound Identification

| Analytical Technique | Matrix | Key Finding/Parameter | Source |

|---|---|---|---|

| HPLC-PDA | Soil Extract (P. arachnoideum) | Identified as a major compound; Retention Time: 17.50 s; UV λmax: 272 nm. | plos.org |

| ESI-MS (Negative Ion Mode) | Selliguea feei Rhizome Extract | Detected as a trimer with m/z = 815. | nih.govresearchgate.net |

| UPLC/TQ-ESI-MS | Plant Extract Fractions | Used for detailed characterization and quantification of polyphenolic fractions. | researchgate.netdntb.gov.ua |

NMR-based Metabolomics for Structural Profiling and Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of novel compounds and for the structural profiling of complex mixtures in a metabolomics context. nih.gov Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR experiments are crucial for confirming the intricate structure of this compound, which is a trimeric proanthocyanidin with a unique doubly linked A-type interflavan unit. nih.gov

The structure of this compound was established as epiafzelechin-(4β→8, 2β→O→7)-epiafzelechin-(4β→8)-afzelechin through a combination of spectral methods, including detailed NMR analysis. nih.gov When analyzing proanthocyanidin fractions from Selliguea feei rhizomes, ¹³C-NMR spectra are particularly informative. nih.govresearchgate.net The absence of clear signals around 145 ppm and 146 ppm indicates that the proanthocyanidins are composed primarily of propelargonidin (afzelechin/epiafzelechin) units, rather than procyanidin (B600670) or prodelphinidin units. nih.govresearchgate.net Furthermore, distinct peaks at 76 ppm and 84 ppm in the ¹³C-NMR spectrum confirm the presence of both afzelechin and epiafzelechin stereoisomers within the proanthocyanidin mixture. nih.govresearchgate.net

¹H-NMR spectroscopy of the same extracts revealed a mean degree of polymerization (mDP) of 2.6, consistent with the mass spectrometry findings that the mixture is rich in monomers to trimers. nih.govresearchgate.netresearchgate.net The identification of this compound in various studies is often finalized by comparing its comprehensive NMR spectral data (¹H, ¹³C, and 2D-NMR) with values reported in the literature. semanticscholar.org

Table 2: Key NMR Spectral Features for the Analysis of this compound and Related Proanthocyanidins

| NMR Technique | Key Observation | Structural Implication | Source |

|---|---|---|---|

| ¹³C-NMR | Absence of signals at ~145-146 ppm | Composed of propelargonidin units (afzelechin/epiafzelechin) | nih.gov |

| ¹³C-NMR | Clear peaks at 76 ppm and 84 ppm | Presence of both afzelechin and epiafzelechin stereoisomers | nih.govresearchgate.net |

| ¹H-NMR | Revealed a mean degree of polymerization of 2.6 | Extract is rich in oligomeric proanthocyanidins (monomers to trimers) | nih.govresearchgate.net |

Automated Analytical Systems for Enzyme Inhibition and Bioactivity Screening

Evaluating the biological activity of compounds like this compound often requires screening against various enzymes or cellular models. Automated systems are essential for achieving the high throughput needed for such studies. Sequential Injection Analysis (SIA) is a versatile automated technique that offers advantages like reduced reagent consumption, simplicity, and speed, making it suitable for bioactivity screening. up.ptmdpi.commdpi.com

An SIA-based method has been developed to assess the inhibitory potential of plant extracts on the myeloperoxidase (MPO) enzyme, a key player in inflammation. up.pt This system automates the reaction between the substrate, enzyme, and potential inhibitor, using fluorimetry for detection. up.pt Such a system is a prime example of how the bioactivity of extracts containing this compound could be rapidly screened. Research has shown that this compound possesses anti-inflammatory properties, inhibiting cyclooxygenase activity and suppressing the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cells. semanticscholar.orgnih.gov These effects were quantified using ELISA methods, another high-throughput screening technique. semanticscholar.org Furthermore, in vitro studies have found that this compound can inhibit the proteolytic enzyme elastase. researchgate.netresearchgate.net Automated systems like SIA are well-suited to perform these types of enzyme inhibition assays efficiently. researchgate.net

Table 3: Application of Automated/High-Throughput Systems in Bioactivity Screening Relevant to this compound

| Screening Method/System | Target | Principle | Relevance to this compound | Source |

|---|---|---|---|---|

| Sequential Injection Analysis (SIA) | Myeloperoxidase (MPO) Enzyme | Automated mixing of enzyme, substrate, and inhibitor with fluorimetric detection. | Demonstrates a viable automated method for screening enzyme inhibition by plant extracts. | up.pt |

| ELISA (Enzyme-Linked Immunosorbent Assay) | NO, iNOS, TNF-α | Quantification of inflammatory mediators produced by LPS-stimulated macrophage cells. | Used to confirm the anti-inflammatory bioactivity of purified this compound. | semanticscholar.org |

| In vitro Enzyme Assay | Elastase | Measurement of proteolytic enzyme activity in the presence of the inhibitor. | This compound was identified as an inhibitor of elastase. | researchgate.netresearchgate.net |

Techniques for Characterization of Plant Extracts Containing this compound

The characterization of a plant extract begins with extraction and fractionation, guided by bioassays or chemical screening to isolate the compound of interest. This compound was first isolated from the rhizomes of Selliguea feei (synonym Polypodium feei). nih.govnih.gov The general procedure involves the extraction of the dried, powdered plant material with a solvent like methanol (B129727). semanticscholar.org This crude extract is then partitioned and subjected to various chromatographic techniques to purify the target compound.

A common strategy for isolating proanthocyanidins, including this compound, from crude extracts is the use of Sephadex LH-20 column chromatography. nih.gov This yields a proanthocyanidin-rich fraction. Further purification can be achieved using sequential silica (B1680970) gel column chromatography. nih.gov In one study, this process yielded a 2.42% isolated yield of proanthocyanidins from the dry matter of S. feei rhizomes. nih.govdntb.gov.ua

Bio-guided phytochemical investigation is another powerful approach. In a study on the fern Pteridium arachnoideum, an ethyl acetate (B1210297) extract of the fronds and litter showed phytotoxic activity. plos.org This extract was fractionated using column chromatography and HPLC, leading to the isolation and subsequent identification of this compound as the major active compound. plos.org Phytochemical screening of extracts from Selliguea species typically reveals the presence of flavonoids, phenols, and tannins, which is consistent with the chemical nature of this compound. biointerfaceresearch.comresearchgate.net

Table 4: Summary of Extraction and Isolation Techniques for this compound

| Plant Source | Extraction Solvent | Fractionation/Purification Method | Outcome | Source |

|---|---|---|---|---|

| Selliguea feei (rhizomes) | Methanol | Sephadex LH-20 column chromatography, Silica gel column chromatography | Isolation of purified this compound and related proanthocyanidins. | nih.govsemanticscholar.org |

| Pteridium arachnoideum (litter) | Ethyl Acetate (EtOAc) | Flash chromatography, HPLC-RI | Bio-guided isolation of this compound as the major phytotoxic compound. | plos.org |

| Selliguea taeniata (leaves) | Methanol | Phytochemical screening followed by column chromatography. | Partial isolation of fractions containing proanthocyanidins and glycosides. | biointerfaceresearch.comresearchgate.net |

Future Research Directions and Emerging Perspectives for Selligueain a

Exploration of Undiscovered Bioactivities and Mechanisms

Initially isolated from the rhizomes of Selliguea feei, selligueain A was noted for its intense sweet taste, approximately 35 times sweeter than a 2% sucrose (B13894) solution. nih.govmdpi.com Beyond its sweetness, it has demonstrated notable anti-inflammatory and analgesic properties. nih.gov Furthermore, studies have shown its potential as an elastase inhibitor, a function relevant to skin aging and certain inflammatory conditions. nih.gov The antioxidant capacity of this compound has also been well-documented. nih.govdntb.gov.ua

A significant area of emerging research is its role as an allelochemical. plos.orgnih.gov Found in the green fronds and litter of Pteridium arachnoideum, this compound exhibits phytotoxic activity, inhibiting the growth of other plants. plos.orgnih.gov This discovery opens new avenues for investigating its application in agriculture as a natural herbicide.

Future research should focus on a broader screening of its pharmacological activities. Given its classification as a flavonoid, a class of compounds known for a wide range of health benefits, exploring its potential in areas such as cardiovascular protection, neuroprotection, and even as an anticancer agent is warranted. ontosight.ai Investigating the molecular mechanisms underlying its known activities, such as the specific pathways involved in its anti-inflammatory and phytotoxic effects, will be crucial for its development as a therapeutic agent or agricultural tool. plos.orgugm.ac.id

Development of Novel Synthetic Methodologies

The complex structure of this compound, characterized by a trimeric arrangement of (epi)afzelechin units with both single and double interflavan linkages, presents a significant synthetic challenge. nih.govnih.gov The first total synthesis of this compound was a landmark achievement, utilizing a de novo approach to a selectively protected epiafzelechin unit, which was then divergently converted and assembled using an orthogonal activation and annulation method. nih.govresearchgate.net

However, the development of more efficient and scalable synthetic routes is essential for further research and potential commercialization. ontosight.ai Future synthetic strategies could explore:

Catalytic methods: The use of novel catalysts to control the stereochemistry of the interflavan linkages would be a significant advancement. acs.org

Biocatalysis: Exploring enzymatic or microbial systems for the synthesis of this compound or its precursors could offer a more sustainable and environmentally friendly approach.

These advancements would not only provide a reliable supply of this compound for biological studies but also allow for the synthesis of analogues with potentially enhanced or novel activities. ontosight.ai

Advanced Structural Characterization and Conformational Dynamics

The structure of this compound was initially elucidated using a combination of spectroscopic methods, including NMR, and chemical degradation techniques like thiolysis. nih.govnih.gov The structure was confirmed as epiafzelechin-(4β→8, 2β→O→7)-epiafzelechin-(4β→8)-afzelechin. nih.gov

Further detailed structural analysis using advanced techniques is necessary to fully understand its structure-activity relationships. Key areas for future investigation include:

High-resolution NMR spectroscopy: Techniques like low-temperature NMR could provide more detailed insights into the conformational isomerism (atropisomerism) that is common in proanthocyanidins (B150500) due to restricted rotation around the interflavan bond. nih.gov

X-ray crystallography: Obtaining a crystal structure of this compound would provide the most definitive three-dimensional structure, which is invaluable for computational modeling and understanding its interaction with biological targets.

Computational modeling: Molecular dynamics simulations can be used to study the conformational flexibility of this compound in different solvent environments and to model its docking with target proteins. This can help in predicting its biological activity and in the design of new derivatives. unlp.edu.ar

A deeper understanding of its three-dimensional structure and dynamic behavior is crucial for explaining its diverse biological properties, from its sweet taste to its phytotoxicity. mdpi.comresearchgate.net

Comprehensive Biosynthesis Pathway Elucidation

While the general biosynthetic pathway of proanthocyanidins from flavan-3-ols is understood, the specific enzymatic steps leading to the formation of complex A-type trimers like this compound remain largely unknown. acs.orgnih.gov Proanthocyanidins are believed to be biosynthesized through the electrophilic aromatic substitution of a flavanyl unit. nih.gov

Future research should aim to identify and characterize the specific enzymes and genes involved in the biosynthesis of this compound in plants like Selliguea feei and Pteridium arachnoideum. This would involve:

Transcriptome and genome analysis: Identifying candidate genes encoding for enzymes such as anthocyanidin reductase, leucoanthocyanidin reductase, and potentially novel oxidases or condensing enzymes.

Enzyme assays: Expressing candidate enzymes in microbial systems and testing their activity with putative precursors to confirm their role in the pathway.

Metabolic engineering: Once the pathway is elucidated, it could be possible to engineer microbial or plant systems for the heterologous production of this compound, providing a sustainable source for this valuable compound. scispace.com

Ecological Role in Broader Ecosystem Dynamics

The discovery of this compound's allelopathic properties in bracken fern (Pteridium arachnoideum) has significant ecological implications. plos.orgnih.gov Bracken fern is a highly invasive species, and its dominance is partly attributed to its ability to suppress the growth of competing plants. novapublishers.com this compound, being a major secondary metabolite in its fronds and litter, plays a crucial role in this ecological strategy. nih.govfrontiersin.org

Further research is needed to understand the full extent of its ecological role:

Persistence and fate in the environment: Studies on the stability and degradation of this compound in different soil types and environmental conditions are necessary to understand its long-term impact. plos.org

Effects on soil microbial communities: Investigating how this compound influences the composition and activity of soil microorganisms could reveal further mechanisms of its allelopathic action.

Role in plant defense: Exploring whether this compound also plays a role in defending the plant against herbivores or pathogens. The correlation between proanthocyanidin (B93508) concentration and altitude suggests a possible role in UV protection. plos.orgnih.gov

Understanding these ecological functions can provide valuable insights into plant-plant and plant-environment interactions and may inform strategies for managing invasive species.

Methodological Advancements in High-Throughput Analysis

The analysis of complex proanthocyanidins like this compound in plant extracts can be challenging. ontosight.ai Developing rapid and efficient analytical methods is crucial for quality control, phytochemical screening, and metabolic studies.

Future advancements in analytical techniques could include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS): UHPLC-MS/MS methods can provide rapid separation and sensitive detection and quantification of this compound in complex matrices. dntb.gov.ua

High-Throughput Screening (HTS) assays: Developing HTS assays for specific bioactivities (e.g., elastase inhibition, antioxidant capacity) would allow for the rapid screening of large numbers of plant extracts or synthetic analogues.

Sequential Injection Analysis (SIA): This automated technique can be adapted for the rapid assessment of the effects of plant extracts containing this compound on enzyme activity, such as myeloperoxidase. up.pt

Standardized digital archiving: The development of consensus methods for capturing and electronically storing the complex structural data of proanthocyanidins is needed to reduce confusion and facilitate data sharing within the research community. nih.gov

These methodological advancements will accelerate research on this compound and facilitate its potential applications in various fields.

Q & A

Q. How is the purity and structural identity of Selligueain A validated in experimental settings?

To confirm purity and identity, researchers employ spectroscopic techniques such as UV, IR, MS, and NMR, comparing results with established literature data. Structural elucidation requires rigorous spectral analysis, particularly for novel derivatives, to ensure consistency with reported molecular frameworks .

Q. What standardized methods assess this compound’s inhibitory effects on plant growth?

Root and stem elongation inhibition rates, along with quantification of cellular structures (e.g., medullary ray cell counts), are measured across varying concentrations (0.01–1.0 mM). Data are normalized against controls to calculate percentage inhibition, ensuring statistical robustness via replicates and error margins .

Q. Which statistical approaches are appropriate for analyzing this compound’s biological activity data?

Single-factor ANOVA with post-hoc tests (e.g., Tukey’s HSD) is standard for comparing means across treatment groups. For dose-response relationships, non-linear regression models (e.g., IC₅₀ calculations) are applied to concentration-dependent inhibition data .

Q. How can researchers ensure reproducibility in this compound studies across different models?

Q. What guidelines govern the documentation of this compound research in publications?

Q. How can contradictions in concentration-dependent inhibition data for this compound be resolved?

Discrepancies (e.g., varying inhibition rates at 0.1 mM vs. 0.3 mM in plant models) require re-evaluation of experimental conditions (e.g., solvent stability, temperature). Dose-response curves with tighter concentration intervals (e.g., 0.05 mM increments) and larger sample sizes enhance resolution .

Q. What mechanistic approaches elucidate this compound’s anti-inflammatory activity?

Beyond ELISA-based quantification of TNF-α and iNOS, advanced studies use siRNA knockdowns to confirm target specificity. Molecular docking simulations predict binding affinities to inflammatory mediators, validated via Western blotting or co-immunoprecipitation .

Q. How can dual roles of this compound (allelopathic vs. anti-inflammatory) be investigated experimentally?

Cross-disciplinary models, such as co-culturing plant seedlings with macrophage cells, assess context-dependent effects. Transcriptomic profiling identifies differentially expressed genes in both systems, revealing shared or divergent pathways .

Q. What strategies validate the specificity of this compound’s interactions with molecular targets?

Competitive binding assays (e.g., fluorescence polarization) and CRISPR-Cas9-generated knockout cell lines confirm target engagement. Off-target effects are ruled out via proteome-wide affinity chromatography .

Q. How is potential cytotoxicity addressed when evaluating this compound’s therapeutic potential?

Cell viability assays (e.g., MTT or resazurin-based tests) are conducted alongside therapeutic endpoint measurements (e.g., NO inhibition). Sub-cytotoxic concentrations (e.g., 100–150 µM in RAW264.7 cells) are prioritized to isolate anti-inflammatory effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.